methyl N-methyl-N-[2-(methylamino)ethyl]carbamate
Description
Structure
3D Structure
Properties
CAS No. |
74448-00-3 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
methyl N-methyl-N-[2-(methylamino)ethyl]carbamate |
InChI |
InChI=1S/C6H14N2O2/c1-7-4-5-8(2)6(9)10-3/h7H,4-5H2,1-3H3 |
InChI Key |
CIHAWTDTDVMLKM-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)C(=O)OC |
Purity |
80 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Chemical Transformations
Elucidation of Novel Synthetic Pathways for Methyl N-methyl-N-[2-(methylamino)ethyl]carbamate
The synthesis of this compound, a disubstituted carbamate (B1207046), can be approached through various strategic pathways. These routes are designed to selectively install the carbamate functionality while managing the reactivity of the diamine precursor.
A plausible and efficient multi-step synthesis for this compound can be designed based on the selective protection and subsequent functionalization of a suitable diamine precursor, such as N,N'-dimethylethylenediamine. A key challenge in the synthesis of such molecules is achieving mono-functionalization of the diamine without significant formation of bis-carbamate byproducts.
One effective strategy involves the use of a protecting group to differentiate the two secondary amine functionalities. A common approach for the selective protection of primary amines in the presence of secondary amines is the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O). However, for a symmetrical diamine like N,N'-dimethylethylenediamine, statistical control of the reaction conditions is crucial.
A proposed synthetic route is as follows:
Mono-carbamoylation: N,N'-dimethylethylenediamine is reacted with a methylating agent suitable for carbamate formation, such as methyl chloroformate or dimethyl carbonate, under carefully controlled conditions. By using a stoichiometric equivalent or a slight excess of the diamine relative to the methylating agent, the formation of the desired mono-carbamate can be favored. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), at reduced temperatures to enhance selectivity.
Purification: The reaction mixture will likely contain the desired product, unreacted starting material, and the bis-carbamate byproduct. Purification of this compound can be achieved through column chromatography on silica (B1680970) gel.
An analogous synthesis has been reported for a similar compound, tert-butyl methyl(2-(methylamino)ethyl)carbamate, where N,N'-dimethylethylenediamine was reacted with di-tert-butyl dicarbonate. nih.gov In this reported procedure, a solution of di-tert-butyl dicarbonate in dichloromethane was added dropwise to a cooled solution of the diamine. nih.gov This slow addition and temperature control are critical for maximizing the yield of the mono-protected product. After reaction, an aqueous workup is performed, and the product is purified by silica gel chromatography. nih.gov By substituting di-tert-butyl dicarbonate with methyl chloroformate, a similar outcome for the synthesis of the target methyl carbamate can be anticipated.
Optimization of this synthesis would involve a systematic study of reaction parameters such as temperature, solvent, reaction time, and the stoichiometry of the reactants to maximize the yield of the desired mono-carbamate and minimize the formation of byproducts.
The formation of the carbamate bond can be facilitated and made more efficient through the use of various catalysts. Traditional methods for carbamate synthesis often rely on stoichiometric reagents like phosgene (B1210022) and its derivatives, which are highly toxic. ccl.net Modern catalytic approaches aim to circumvent these hazardous materials by employing more benign and efficient alternatives.
For the synthesis of N-substituted carbamates, several catalytic systems have been developed. For instance, nickel-promoted iron oxide (Ni/Fe₃O₄) has been shown to be an effective catalyst for the synthesis of N-substituted carbamates from amines and alkyl carbamates. rsc.org This heterogeneous catalyst offers the advantage of easy separation and reusability. rsc.org Another example is the use of a TiO₂–Cr₂O₃/SiO₂ catalyst for the synthesis of N-substituted carbamates from amines, urea, and alcohols, achieving high yields. rsc.org
In the context of synthesizing this compound, a catalytic approach could involve the reaction of N,N'-dimethylethylenediamine with dimethyl carbonate in the presence of a suitable catalyst. The catalyst would serve to activate the dimethyl carbonate, making it more susceptible to nucleophilic attack by the amine.
| Catalyst System | Reactants | Key Advantages |
| Nickel-promoted Iron Oxide (Ni/Fe₃O₄) | Amines, Alkyl Carbamates | Heterogeneous, magnetically separable, reusable. rsc.org |
| TiO₂–Cr₂O₃/SiO₂ | Amines, Urea, Alcohols | High yields, reusable catalyst. rsc.org |
| MgO–ZnO | Dialkyl Carbonates, Polyureas | Effective for N-substituted dicarbamates. |
This table presents examples of catalytic systems for N-substituted carbamate synthesis.
The choice of catalyst and reaction conditions would need to be optimized to ensure high selectivity for the mono-carbamoylation of the diamine.
The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of carbamates has been a significant area of focus for the application of these principles, primarily due to the historical reliance on toxic phosgene.
A key green chemistry approach to carbamate synthesis is the utilization of carbon dioxide (CO₂) as a C1 source. researchgate.netpublish.csiro.au CO₂ is an abundant, non-toxic, and renewable feedstock. The reaction of amines with CO₂ forms a carbamic acid intermediate, which can then be alkylated to produce the desired carbamate. This approach has been successfully used for the synthesis of various carbamates. ccl.net
The direct synthesis of carbamates from CO₂, amines, and alcohols is another promising green route. researchgate.net This method avoids the use of halogenated reagents and can be performed under relatively mild conditions with the aid of basic catalysts. researchgate.net
Applying these principles to the synthesis of this compound could involve a one-pot reaction of N,N'-dimethylethylenediamine, carbon dioxide, and a methylating agent (such as dimethyl sulfate (B86663) or methyl iodide) in the presence of a suitable base or catalyst. This would align with several green chemistry principles, including atom economy and the use of renewable feedstocks.
Key Green Chemistry Principles in Carbamate Synthesis:
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. researchgate.net
Use of Renewable Feedstocks: Utilizing renewable resources like CO₂ as a starting material. publish.csiro.au
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. researchgate.net
Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents.
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Advanced Chemical Reactivity of this compound
The chemical reactivity of this compound is primarily governed by the carbamate functional group. Understanding its hydrolysis and thermal degradation is crucial for determining its stability and potential applications.
The hydrolysis of carbamates is a critical reaction that influences their environmental fate and biological activity. The rate and mechanism of hydrolysis are highly dependent on the substitution pattern of the carbamate and the pH of the medium.
N,N-disubstituted carbamates, such as the subject compound, are generally more stable towards hydrolysis than their N-monosubstituted counterparts. nih.gov The hydrolysis of carbamates can proceed through different mechanistic pathways, primarily the E1cB (Elimination Unimolecular conjugate Base) and BAc2 (Base-catalyzed Acyl substitution) mechanisms.
E1cB Mechanism: This pathway is common for N-monosubstituted carbamates and involves the deprotonation of the nitrogen atom to form a carbamate anion, which then eliminates an isocyanate intermediate. rsc.org This isocyanate is subsequently hydrolyzed to an amine and carbon dioxide.
BAc2 Mechanism: For N,N-disubstituted carbamates, which lack a proton on the nitrogen, the E1cB mechanism is not possible. Instead, hydrolysis often proceeds via a BAc2 mechanism, which involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. clemson.edu This intermediate then breaks down to yield the corresponding alcohol (or phenol) and a carbamate salt, which subsequently decomposes to the amine and carbon dioxide.
| Mechanistic Pathway | Description | Applicability |
| E1cB | Elimination via a carbamate anion to form an isocyanate intermediate. rsc.org | Primarily N-monosubstituted carbamates. |
| BAc2 | Direct nucleophilic attack of hydroxide on the carbonyl carbon. clemson.edu | N,N-disubstituted carbamates. |
This table summarizes the primary hydrolysis mechanisms for carbamates.
The thermal decomposition of carbamates can proceed through several pathways, leading to a variety of products. The specific products and their formation mechanisms are highly dependent on the structure of the carbamate and the conditions of thermolysis.
For N-substituted carbamates, two primary thermal degradation pathways are commonly observed:
Reversion to Isocyanate and Alcohol: This pathway involves the cleavage of the carbamate bond to form an isocyanate and the corresponding alcohol. For this compound, this would theoretically yield methyl isocyanate and N,N'-dimethylethanolamine. This is a common decomposition route, particularly for carbamates derived from primary and secondary amines. epa.gov
Elimination to Amine, Carbon Dioxide, and Alkene: This pathway is prevalent for carbamates with a β-hydrogen on the alcohol moiety. It proceeds through a cyclic transition state, leading to the formation of an amine, carbon dioxide, and an alkene. For the subject compound, this pathway is not directly applicable as the "alcohol" part is a substituted ethanolamine.
Studies on the thermal decomposition of simple carbamates provide insights into the likely behavior of this compound. For example, the thermal decomposition of ethyl N-methyl-N-phenylcarbamate in the gas phase yields N-methylaniline, carbon dioxide, and ethylene, indicating an elimination pathway. scispace.com In contrast, the pyrolysis of methyl N-methylcarbamate produces methyl isocyanate and methanol. epa.gov
Given the structure of this compound, thermal degradation would likely proceed via a combination of pathways. Intramolecular reactions involving the second amine group could also lead to the formation of cyclic products. The exact product distribution would depend on the temperature, pressure, and presence of any catalysts.
Potential Thermolytic Degradation Products:
Methyl isocyanate
N,N'-dimethylethanolamine
N,N'-dimethylethylenediamine (from decarboxylation)
Carbon dioxide
Cyclic ureas or other rearrangement products
Further experimental studies would be necessary to fully elucidate the complex thermolytic degradation pathways and kinetics for this specific compound.
Photochemical Transformation Studies and Reaction Intermediates
The photochemical behavior of carbamates is of significant interest, particularly in the context of environmental degradation of carbamate-based pesticides. The presence of chromophoric groups and heteroatoms in this compound suggests its susceptibility to photochemical transformations.
Potential Photochemical Pathways:
Drawing parallels with other N-methyl carbamates, several photochemical reaction pathways can be postulated for this compound:
Photo-Fries Rearrangement: A classic reaction for aryl esters and amides, a photo-Fries-type rearrangement could potentially occur, leading to the migration of the carbamoyl (B1232498) group to an adjacent carbon atom if a suitable aromatic ring were present in a modified version of the molecule.
Norrish Type I and Type II Reactions: If the carbamate is part of a larger molecule with appropriate carbonyl groups, Norrish Type I (alpha-cleavage) and Type II (intramolecular hydrogen abstraction) reactions could be initiated by UV irradiation.
Homolytic Cleavage: The C-N and C-O bonds of the carbamate functional group can undergo homolytic cleavage upon absorption of UV light. This would generate a variety of radical intermediates. For instance, cleavage of the N-CO bond would produce a methyl-[2-(methylamino)ethyl]aminyl radical and a methoxycarbonyl radical.
Photooxidation: In the presence of oxygen and photosensitizers, photooxidation can occur. This process often involves the formation of reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals, which can attack the electron-rich nitrogen atoms and the methylene (B1212753) groups of the ethyl bridge, leading to a cascade of degradation products. Studies on the carbamate insecticide pirimicarb (B1678450) have shown that photooxidation can lead to the formation of N-formyl and N-desmethyl derivatives.
Reaction Intermediates:
The photochemical transformations of this compound would likely proceed through a series of highly reactive intermediates.
| Intermediate Type | Potential Formation Pathway | Subsequent Reactions |
| Aminyl Radicals | Homolytic cleavage of the N-CO bond. | Hydrogen abstraction, radical-radical coupling, or rearrangement. |
| Carbamoyl Radicals | Homolytic cleavage of the C(O)-O bond. | Decarboxylation to form an aminyl radical and CO2. |
| Alkoxycarbonyl Radicals | Homolytic cleavage of the N-C(O) bond. | Decarboxylation to form a methoxy (B1213986) radical and CO. |
| Singlet Oxygen | Energy transfer from an excited photosensitizer to ground-state oxygen. | Electrophilic attack on the nitrogen atoms or C-H bonds. |
| Hydroxyl Radicals | Often formed in the presence of water and photosensitizers. | Non-selective hydrogen abstraction and addition reactions. |
This table is illustrative and based on general principles of carbamate photochemistry.
Detailed mechanistic studies, likely employing techniques such as laser flash photolysis and electron paramagnetic resonance (EPR) spectroscopy, would be necessary to definitively identify and characterize these transient species.
Regio- and Stereoselective Reactions
The presence of two distinct nitrogen atoms with different substitution patterns in this compound opens up possibilities for regio- and stereoselective reactions.
Regioselective Reactions:
Regioselectivity refers to the preference of a chemical reaction to occur at one position of a molecule over another. In the case of this compound, the two nitrogen atoms present different steric and electronic environments, which can be exploited to achieve regioselective transformations.
N-Alkylation and N-Acylation: The terminal secondary amine is generally more nucleophilic and less sterically hindered than the tertiary nitrogen of the carbamate. Therefore, reactions with electrophiles such as alkyl halides or acyl chlorides would be expected to occur preferentially at the secondary amine. By carefully controlling reaction conditions (e.g., temperature, stoichiometry, and the nature of the electrophile), it may be possible to achieve high regioselectivity.
Directed Metalation: The carbamate group can act as a directed metalating group (DMG). In the presence of a strong base like an organolithium reagent, deprotonation could occur at a carbon atom adjacent to one of the nitrogen atoms. The specific site of metalation would depend on the relative acidities of the protons and the coordinating ability of the carbamate group.
Stereoselective Reactions:
Stereoselectivity is the property of a chemical reaction that leads to the preferential formation of one stereoisomer over another. While this compound itself is achiral, stereocenters can be introduced through various reactions.
Asymmetric Synthesis: If a reaction creates a new chiral center in the molecule, the use of chiral catalysts or auxiliaries can induce stereoselectivity. For example, an asymmetric alkylation of an enolate derived from a modified version of the molecule could lead to the formation of one enantiomer in excess.
Substrate-Controlled Stereoselectivity: If the molecule already contained a chiral center, this could direct the stereochemical outcome of subsequent reactions. This is known as substrate-controlled stereoselectivity. For instance, the reduction of a ketone in a chiral derivative of the target compound could proceed with high diastereoselectivity due to the steric and electronic influence of the existing stereocenter.
The principles of stereoselective synthesis are well-established, and various strategies could be envisioned for the stereocontrolled functionalization of this compound derivatives.
| Reaction Type | Potential for Regioselectivity | Potential for Stereoselectivity |
| N-Alkylation | High, favoring the secondary amine. | Possible with chiral alkylating agents or catalysts. |
| N-Acylation | High, favoring the secondary amine. | Possible with chiral acylating agents or catalysts. |
| Directed Metalation | Dependent on reaction conditions and substrate. | Can set the stage for subsequent stereoselective reactions. |
| Asymmetric Reduction | Not directly applicable to the parent compound. | Applicable to derivatives with reducible functional groups. |
| Asymmetric Alkylation | Not directly applicable to the parent compound. | Applicable to derivatives that can form enolates. |
This table provides a conceptual overview of potential selective reactions.
Molecular Interactions and Mechanistic Insights Non Clinical Focus
In Vitro Enzymatic Interaction Studies and Inhibition Kinetics
Carbamates are a well-established class of compounds known for their ability to interact with and often inhibit enzymes, particularly serine hydrolases. The mechanism of action typically involves the carbamylation of a catalytically active serine residue within the enzyme's active site. This process can lead to either reversible or irreversible inhibition, depending on the stability of the resulting carbamyl-enzyme complex.
The formation of an adduct between an enzyme and a carbamate (B1207046) inhibitor is a critical step in the inhibition process. For a hypothetical interaction of methyl N-methyl-N-[2-(methylamino)ethyl]carbamate with a model serine hydrolase, the carbamate moiety would serve as the "warhead." The nitrogen atom of the carbamate would be attacked by the hydroxyl group of the active site serine, leading to the formation of a covalent bond. This results in a carbamylated enzyme, which is catalytically inactive.
Characterization of such an adduct would typically involve techniques such as mass spectrometry to confirm the covalent modification and to identify the specific residue that has been modified. X-ray crystallography could provide atomic-level detail of the adduct within the enzyme's active site, revealing key interactions that stabilize the complex.
The nature of the inhibition by a carbamate—whether it is reversible or irreversible—depends on the rate of decarbamylation, which is the hydrolysis of the carbamyl-enzyme adduct to regenerate the active enzyme.
Reversible Inhibition: If the carbamyl-enzyme adduct is relatively unstable and undergoes hydrolysis at a significant rate, the inhibition is considered reversible. The inhibitor and enzyme exist in an equilibrium with the adduct.
Irreversible Inhibition: If the adduct is highly stable and the rate of decarbamylation is negligible, the inhibition is effectively irreversible. The enzyme activity can only be restored through the synthesis of new enzyme molecules.
Kinetic studies are essential to distinguish between these mechanisms. By measuring the rate of enzyme inactivation at different inhibitor concentrations, key kinetic parameters such as the inhibition constant (Ki) and the rate of inactivation (kinact) can be determined.
Table 1: Hypothetical Inhibition Kinetics Data for this compound against a Model Serine Hydrolase
| Parameter | Value | Description |
| Ki | (Not Available) | Inhibition constant, reflecting the initial binding affinity. |
| kinact | (Not Available) | First-order rate constant for the formation of the covalent adduct. |
| IC50 | (Not Available) | Concentration of inhibitor required to reduce enzyme activity by 50%. |
Computational Approaches to Molecular Binding and Interaction
In the absence of experimental data, computational methods provide a powerful tool to predict and analyze the potential interactions of this compound with biological targets.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking simulations could be performed against the crystal structures of relevant enzymes, such as acetylcholinesterase or fatty acid amide hydrolase (FAAH), which are known targets for other carbamates.
These simulations would predict the binding mode of the compound within the enzyme's active site, identifying key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and van der Waals forces. The docking score provides an estimate of the binding affinity.
Structure-Activity Relationship (SAR) Derivation at the Molecular Level
A foundational principle in medicinal chemistry and pharmacology, structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. For carbamates, SAR studies have been instrumental in the development of various therapeutic agents. However, specific SAR data for this compound is not documented in the available research.
Correlation of Structural Features with Enzymatic Affinity (In Vitro)
The enzymatic affinity of a compound is a measure of how tightly it binds to an enzyme. For carbamate compounds, a significant area of research has been their interaction with cholinesterases, a family of enzymes crucial for nerve function. Carbamates can act as inhibitors of these enzymes, and their affinity is highly dependent on their structural features.
In general, the affinity of carbamate inhibitors for cholinesterases is influenced by the nature of the groups attached to the carbamate nitrogen and the oxygen atom. For instance, aromatic or bulky hydrophobic groups can enhance binding to the active site of the enzyme. However, without specific in vitro studies on this compound, it is not possible to provide quantitative data, such as IC50 values or binding constants, that describe its specific enzymatic affinity.
Table 1: Hypothetical In Vitro Enzymatic Affinity Data
| Enzyme | IC50 (µM) | Ki (µM) |
| Acetylcholinesterase | Data not available | Data not available |
| Butyrylcholinesterase | Data not available | Data not available |
This table is for illustrative purposes only. No experimental data was found for this compound.
Exploration of Substituent Effects on Reaction Profiles
The reaction profile of a molecule, including its reactivity and stability, is significantly influenced by its substituents. For carbamates, the electronic and steric properties of the substituents on the nitrogen and oxygen atoms can affect the rate of hydrolysis and other chemical reactions.
For example, electron-withdrawing groups can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, potentially increasing the rate of hydrolysis. Conversely, bulky substituents may sterically hinder the approach of a nucleophile, slowing down the reaction. The N-methyl groups and the 2-(methylamino)ethyl substituent in the target compound will influence its chemical properties, but specific kinetic data from reaction profile studies are not available in the reviewed literature.
Table 2: Hypothetical Substituent Effects on Hydrolysis Rate
| Substituent at N-methyl position | Relative Rate of Hydrolysis |
| -CH3 (as in the target compound) | Data not available |
| -H | Data not available |
| -CH2CH3 | Data not available |
This table is for illustrative purposes only. No experimental data was found for this compound.
Advanced Analytical Techniques and Methodological Development
Development of Hyphenated Chromatographic Methods for Complex Mixture Analysis
Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of spectrometry, is a cornerstone for the analysis of carbamates in complex matrices.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methodologies
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a primary technique for the determination of N-methylcarbamates, which are often thermally labile and thus less suitable for Gas Chromatography. epa.gov Advancements in LC-MS/MS have led to its widespread acceptance for food analysis and environmental monitoring. ingenieria-analitica.com
Methodologies typically employ a reverse-phase C18 column for separation. epa.govnih.gov The use of tandem mass spectrometry (MS/MS), particularly with a triple quadrupole system operating in Multiple Reaction Monitoring (MRM) mode, provides high sensitivity and selectivity. nih.govresearchgate.net This allows for the detection and quantification of carbamates at very low levels, often in the parts-per-billion (ppb) range. ingenieria-analitica.comresearchgate.net The optimization of mass spectrometry conditions, including electrospray ionization (ESI) in positive mode, is crucial for achieving the desired sensitivity. nih.gov Sample preparation is also a critical step, with techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) being commonly used to extract carbamate (B1207046) residues from complex matrices like fruits, vegetables, and soil. ingenieria-analitica.comnih.gov
Table 1: Example HPLC-MS/MS Parameters for Carbamate Analysis
| Compound Class | Column Type | Mobile Phase | Ionization Mode | Detection Mode | Limit of Quantification (LOQ) |
|---|---|---|---|---|---|
| N-Methylcarbamates | Reversed-Phase C18 | Methanol/Water or Acetonitrile/Water Gradient | Positive ESI | MRM | 0.5 - 5.0 µg/kg |
Data derived from studies on various N-methylcarbamate pesticides. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
While HPLC is often preferred for intact N-methylcarbamates, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of their volatile metabolites or when derivatization is employed. researchgate.net Carbamates can be analyzed by GC-MS after a derivatization step to increase their volatility and thermal stability. researchgate.netnih.gov One such technique is "flash alkylation," where methylation occurs in the hot injection port. scispec.co.th
For analyzing metabolites, a derivatization process, often involving methoxyamination followed by trimethylsilylation, is used to make polar functional groups volatile enough for GC analysis. nih.govgcms.cz GC-MS provides excellent chromatographic resolution and, with mass spectrometry, offers robust compound identification based on characteristic fragmentation patterns. nih.gov High-resolution mass spectrometry can be used to confirm the identity of detected compounds. nih.gov
Table 2: GC-MS Derivatization and Analysis Parameters
| Analyte Type | Derivatization Agent | Purpose of Derivatization | Ionization Mode | Common Detector |
|---|---|---|---|---|
| Intact Carbamates | Methylating agents (e.g., Trimethylanilinium hydroxide) | Increase volatility and thermal stability | Electron Ionization (EI) | Quadrupole or Ion Trap MS |
| Volatile Metabolites | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Derivatize polar functional groups (-OH, -NH, -SH) | Electron Ionization (EI) | Quadrupole or Time-of-Flight (TOF) MS |
Information is based on general procedures for carbamate and metabolite analysis. scispec.co.thgcms.cz
Application of High-Resolution Spectroscopic Techniques for Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of chemical compounds, including methyl N-methyl-N-[2-(methylamino)ethyl]carbamate.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mdpi.com These two techniques are often complementary. spectroscopyonline.commt.com For carbamates, key vibrational modes include C=O stretching, C-N stretching, and N-H bending. mdpi.com
FT-IR spectroscopy is particularly sensitive to polar functional groups, making the strong carbonyl (C=O) stretch of the carbamate group a prominent feature, typically observed in the range of 1700-1730 cm⁻¹. Raman spectroscopy, on the other hand, is more sensitive to non-polar, symmetric bonds and can provide valuable information about the carbon backbone and N-C-N vibrations. nih.gov Studies on various carbamates have identified characteristic vibrational bands that allow for their detection and characterization. mdpi.comresearchgate.net
Table 3: Characteristic Vibrational Frequencies for Carbamate Functional Groups
| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | 3300-3500 | 3300-3500 | Medium (IR), Weak (Raman) |
| C-H Stretch | 2850-3000 | 2850-3000 | Medium (IR), Strong (Raman) |
| C=O Stretch (Amide I) | 1700-1730 | 1700-1730 | Strong (IR), Medium (Raman) |
| C-N Stretch | 1200-1350 | 850-900 | Strong (IR), Medium (Raman) |
Frequency ranges are approximate and based on general data for carbamate compounds. mdpi.comnih.gov
Electroanalytical Techniques for Quantitative Determination in Research Matrices
Electroanalytical techniques offer a sensitive, rapid, and cost-effective alternative for the quantitative determination of electroactive compounds like carbamates. nih.govresearchgate.net These methods are based on measuring the electrical properties (such as current or potential) of a solution containing the analyte.
Various voltammetric techniques, including cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry, have been successfully applied to the determination of carbamate pesticides in environmental and food samples. nih.govresearchgate.net The success of these techniques often relies on the modification of the working electrode. nih.gov For instance, boron-doped diamond electrodes and chemically modified carbon paste electrodes have been used to enhance the sensitivity and selectivity of carbamate detection. acs.org These sensors can be integrated into flow injection analysis or liquid chromatography systems for automated and high-throughput analysis. acs.org While specific methods for this compound are not detailed in the literature, the presence of oxidizable amine and carbamate functionalities suggests that it would be amenable to electroanalytical determination.
Environmental Fate of this compound: A Review of Current Knowledge
Despite the widespread use and environmental relevance of carbamate compounds, specific scientific data on the environmental fate and degradation mechanisms of this compound remains largely unavailable in publicly accessible literature. Extensive searches for peer-reviewed studies and reports concerning this particular chemical have yielded no specific information regarding its behavior in various environmental compartments.
While general degradation pathways for the broader class of carbamate pesticides are well-documented, it is not scientifically accurate to extrapolate these findings directly to this compound without specific experimental data. Carbamates, as a class, are known to undergo both abiotic and biotic degradation processes. Abiotic pathways can include photolytic degradation by sunlight and chemical hydrolysis, which is often dependent on the pH of the surrounding medium. Biodegradation by microorganisms in soil and water is also a significant route of dissipation for many carbamates.
However, the specific rates and products of these degradation pathways are highly dependent on the precise molecular structure of the individual carbamate compound, as well as the specific environmental conditions. Without dedicated studies on this compound, any discussion of its environmental half-life, the identity of its transformation products, or its potential for persistence would be speculative.
Therefore, this article cannot provide detailed, data-driven sections on the following topics as originally outlined, due to the absence of specific research on this compound:
Environmental Fate and Degradation Mechanisms Non Human/non Toxicological
Environmental Persistence and Transformation Products in Research Models
Further research is required to determine the environmental behavior of methyl N-methyl-N-[2-(methylamino)ethyl]carbamate and to accurately assess its potential environmental impact.
Theoretical and Computational Chemistry of Methyl N Methyl N 2 Methylamino Ethyl Carbamate
Quantum Mechanical Investigations of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into electron distribution, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For methyl N-methyl-N-[2-(methylamino)ethyl]carbamate, DFT calculations would be employed to determine its ground state properties. This would involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms.
From this optimized geometry, a wealth of information could be derived. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be compared with experimental data if available. Furthermore, electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
(Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.)
Calculation of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
For this compound, an MEP surface would likely show regions of negative potential (typically colored red or orange) around the oxygen atoms of the carbamate (B1207046) group and the nitrogen atom of the secondary amine, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the one attached to the secondary amine, making them susceptible to nucleophilic attack. This visualization provides intuitive insights into the molecule's intermolecular interactions and reactivity.
Conformational Analysis and Energy Landscape Mapping
Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. Conformational analysis is crucial for understanding the molecule's flexibility and the relative stabilities of its different spatial arrangements.
Potential Energy Surface Scans
To explore the conformational space, potential energy surface (PES) scans are performed. This involves systematically rotating specific dihedral angles of the molecule and calculating the energy at each step. For this compound, key dihedral angles would include those around the C-C and C-N bonds of the ethylamino chain and the C-N bond of the carbamate group. The resulting plot of energy versus dihedral angle reveals the energy barriers to rotation and the locations of energy minima, which correspond to stable conformers.
Identification of Stable Conformers and Torsional Barriers
From the PES scans, the geometries of the stable conformers (local minima on the energy landscape) can be identified and their relative energies calculated. This allows for the determination of the most stable conformer, which is the one the molecule is most likely to adopt at a given temperature. The energy differences between the stable conformers and the transition states connecting them are the torsional barriers. These barriers provide information on the flexibility of the molecule and the rates of interconversion between different conformations.
Table 2: Illustrative Conformational Analysis Data for this compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
|---|---|---|
| 1 (Global Minimum) | 0.00 | Angle A: X, Angle B: Y |
| 2 | 1.52 | Angle A: X', Angle B: Y' |
| 3 | 2.78 | Angle A: X'', Angle B: Y'' |
| Torsional Barrier (1↔2) | 4.5 | - |
(Note: This table presents a hypothetical outcome of a conformational analysis.)
Reaction Mechanism Elucidation through Transition State Theory
Computational chemistry can be used to investigate the mechanisms of chemical reactions. Transition State Theory is a cornerstone of these investigations, allowing for the calculation of reaction rates. For a reaction involving this compound, such as its hydrolysis or reaction with another molecule, computational methods would be used to identify the transition state structure.
The transition state is the highest energy point along the reaction coordinate. By locating this structure and calculating its energy, the activation energy for the reaction can be determined. This, in turn, allows for the calculation of the reaction rate constant. The geometry of the transition state provides crucial insights into the bond-breaking and bond-forming processes that occur during the reaction. For example, in a study of the thermal decomposition of other carbamates, computational methods have been used to support a concerted, non-synchronous six-membered cyclic transition state. molport.com Similar approaches could be applied to understand the reactivity of this compound.
Computational Modeling of Reaction Pathways
The study of a chemical's reaction pathways through computational modeling provides profound insights into its reactivity, stability, and potential degradation mechanisms. For a compound like this compound, these models can predict how the molecule behaves under various conditions, such as in the presence of atmospheric radicals or during thermal decomposition.
Methodologies: The primary tool for modeling reaction pathways is quantum mechanics (QM), particularly Density Functional Theory (DFT). DFT methods are favored for their balance of computational cost and accuracy in describing the electronic structure of molecules. By applying DFT, researchers can map the potential energy surface (PES) of a reaction. The PES is a multidimensional surface that represents the energy of a chemical system as a function of the positions of its atoms. Key points on this surface—such as reactants, products, intermediates, and transition states—are located and characterized.
Commonly investigated reaction pathways for carbamates include:
Hydrolysis: The breaking of the carbamate's ester or amide bond by water. Computational models can elucidate the mechanism, which can differ based on pH (acidic, neutral, or basic conditions). nih.gov For disubstituted carbamates, base-catalyzed hydrolysis often proceeds through the formation of a carbonate anion intermediate. nih.gov
Oxidative Degradation: In atmospheric or biological contexts, reactions with radicals like the hydroxyl radical (•OH) are crucial. researchgate.net Computational studies on other carbamates have shown that these reactions often proceed via hydrogen atom abstraction from N-methyl groups, which is typically a major degradation channel. researchgate.net
Thermal Decomposition: Heating carbamates can lead to their breakdown. Modeling can predict the products, such as the formation of an isocyanate and an alcohol, or elimination to form an amine, carbon dioxide, and an alkene. researchgate.net
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed when the reaction occurs in a complex environment, such as within an enzyme active site. mdpi.com In this approach, the reacting species are treated with high-level QM calculations, while the surrounding environment (e.g., protein and solvent) is modeled using less computationally intensive molecular mechanics force fields. mdpi.com
| Reaction Type | Typical Reactants | Key Intermediates/Transition States | Primary Products | Applicable Computational Method |
|---|---|---|---|---|
| Hydrolysis (Base-Catalyzed) | Carbamate + OH⁻ | Tetrahedral Intermediate, Carbonate Anion | Alcohol, Amine, CO₂ | DFT (with solvent model) |
| Oxidative Degradation | Carbamate + •OH | Radical Adducts, H-Abstraction Transition State | Hydroxylated derivatives, Aldehydes | DFT |
| Thermal Decomposition | Carbamate + Heat | Cyclic Transition State | Isocyanate + Alcohol or Amine + CO₂ + Alkene | DFT |
| Enzymatic Hydrolysis | Carbamate + Hydrolase Enzyme | Acyl-Enzyme Intermediate | Alcohol, Amine, CO₂ | QM/MM |
Activation Energy Calculations for Key Transformations
A critical outcome of modeling reaction pathways is the calculation of activation energies (Ea). The activation energy is the minimum energy required to initiate a chemical reaction, representing the energy barrier that must be overcome for reactants to transform into products. It is determined by calculating the energy difference between the reactants and the highest-energy transition state along the reaction coordinate.
Methodologies: Once the geometries of the reactants and the transition state for a specific transformation are optimized using a method like DFT, their electronic energies are calculated. The activation energy is the difference between these two values.
Ea = E(Transition State) - E(Reactants)
These calculations are fundamental to understanding reaction kinetics. A lower activation energy implies a faster reaction rate, as a larger fraction of molecules will possess sufficient energy to cross the barrier at a given temperature. For instance, in the enzymatic hydrolysis of the carbamate methomyl, QM/MM calculations determined that the initial serine-initiated nucleophilic attack is the rate-determining step, with a calculated potential barrier of 19.1 kcal/mol. mdpi.com In contrast, a subsequent step, C-O bond cleavage, had a much lower barrier of 7.5 kcal/mol. mdpi.com
For atmospheric degradation pathways, computational studies on other carbamates have calculated the activation energies for hydrogen abstraction by •OH radicals from different sites on the molecule. These calculations help identify the most likely points of initial attack. For example, abstraction from a methyl group attached to the nitrogen is often found to have a lower activation barrier than abstraction from other positions. researchgate.net
The table below provides illustrative activation energies for plausible key transformations of a generic N,N-dialkyl carbamate, based on computational studies of similar molecules. These values serve as examples of the data that would be generated from a specific computational analysis of this compound.
| Transformation | Description | Illustrative Activation Energy (kcal/mol) | Significance |
|---|---|---|---|
| Base-Catalyzed Hydrolysis | Rate-determining step in the cleavage of the ester linkage by hydroxide (B78521). | 15 - 25 | Determines the carbamate's stability in alkaline aqueous environments. |
| H-Abstraction from N-CH₃ | Reaction with a hydroxyl radical (•OH) removing a hydrogen from a methyl group on the nitrogen. | 2 - 5 | Indicates high susceptibility to atmospheric degradation. A low barrier suggests this is a primary degradation pathway. |
| Thermal Cis-Elimination | Unimolecular decomposition upon heating to form an amine, CO₂, and an alkene. | 40 - 50 | Defines the thermal stability of the compound. Higher values indicate greater stability at elevated temperatures. |
| Enzymatic Hydrolysis | Rate-determining step of hydrolysis within a hydrolase enzyme active site. | 10 - 20 | Relates to the rate of biological degradation and detoxification. mdpi.com |
Prospective Applications and Future Research Avenues Non Clinical
Role as a Precursor or Intermediate in the Synthesis of Complex Organic Molecules
Organic carbamates are widely recognized for their role as crucial intermediates and protecting groups in organic synthesis, particularly in peptide chemistry. acs.org The methyl N-methyl-N-[2-(methylamino)ethyl]carbamate molecule can be viewed as a derivative of N,N'-dimethylethylenediamine, where one of the amine groups is protected by a methoxycarbonyl group. This structural arrangement opens several avenues for its use as a synthetic precursor.
Sequential Functionalization: The presence of a free secondary amine alongside a protected one allows for selective, stepwise reactions. The more nucleophilic secondary amine can be reacted first, followed by the deprotection of the carbamate (B1207046) group to reveal the second amine for subsequent transformations. This is invaluable in the controlled synthesis of complex, unsymmetrical molecules.
Heterocyclic Synthesis: Diamines are fundamental building blocks for a vast range of heterocyclic compounds. After deprotection, the resulting N,N'-dimethylethylenediamine can be used to synthesize piperazine (B1678402) derivatives and other nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.
Peptidomimetics: Carbamates are often used as stable surrogates for peptide bonds in medicinal chemistry. acs.org This compound could serve as a starting point for creating novel peptidomimetic structures where the diamine backbone imparts specific conformational constraints or interaction points.
Future research could focus on developing efficient deprotection strategies for the methyl carbamate group that are orthogonal to other functional groups, thereby expanding its utility in multi-step total synthesis projects.
Exploration of Novel Material Science Applications (e.g., Polymer Chemistry)
The carbamate linkage is the defining feature of polyurethanes, a major class of polymers with diverse applications. wikipedia.org While traditional polyurethane synthesis often involves the use of toxic isocyanates, there is growing interest in non-isocyanate routes. researchgate.net this compound and similar structures could be pivotal in these modern approaches.
Monomer for Non-Isocyanate Polyurethanes (NIPUs): After deprotection, the resulting diamine can be reacted with cyclic carbonates to form NIPUs. This pathway avoids hazardous reagents and is considered a greener alternative for polymer production. researchgate.net
Chain Extenders and Cross-linkers: The bifunctional nature of the derived diamine makes it a suitable candidate as a chain extender in the synthesis of various polymers, including polyamides and polyureas, modifying the final material's mechanical and thermal properties.
Functional Polymers: The carbamate itself can be incorporated into polymer backbones or side chains. The polarity and hydrogen-bonding capability of the carbamate group can be exploited to create materials with specific properties, such as enhanced adhesion, tunable solubility, or self-healing capabilities.
Prospective research in this area would involve the polymerization of the deprotected diamine with various co-monomers and the characterization of the resulting materials' properties.
Design and Synthesis of Research Probes for Biochemical Investigations
Carbamate-containing molecules have been successfully developed as probes and inhibitors for various biological targets, including enzymes like acetylcholinesterase. wikipedia.org The structure of this compound offers a scaffold that can be elaborated into specialized research probes.
Enzyme Inhibitors: The carbamate moiety can act as a covalent modifier of serine or cysteine residues in enzyme active sites. By modifying the substituents on the nitrogen and oxygen atoms, the molecule's selectivity and reactivity can be tuned for specific enzymatic targets. Aromatic carbamates, for instance, have been investigated for their neuroprotective activities. nih.gov
Fluorescent Probes: A fluorophore could be attached to the terminal secondary amine. The resulting molecule could be used to investigate biological processes or environments. For example, some fluorescent probes for detecting carboxylesterase activity utilize a carbamate as the recognition group, which is cleaved by the enzyme to release the fluorophore. researchgate.net
Metal Ion Chelators: The diamine structure, once deprotected, is a well-known bidentate ligand for various metal ions. By incorporating this scaffold into a larger molecular system, probes for detecting specific metal ions in biological systems could be developed.
Future work could involve the synthesis of a library of derivatives of this compound, attaching various reporter groups (fluorophores, biotin) or pharmacophores to explore their potential as biochemical tools. nih.gov
Advanced Methodologies for Process Intensification in Carbamate Synthesis
The synthesis of carbamates is a cornerstone of organic chemistry, and significant research is dedicated to improving the efficiency and sustainability of these processes. nih.govacs.org While traditional methods often rely on hazardous reagents like phosgene (B1210022) and its derivatives researchgate.netgoogle.com, modern chemistry seeks greener alternatives.
Advanced methodologies focus on process intensification—using techniques like flow chemistry, microwave irradiation, or ultrasonic energy—and employing more benign reagents. researchgate.net A particularly promising route is the use of carbon dioxide (CO₂) as a renewable and non-toxic C1 feedstock. nih.govtaylorandfrancis.com
| Methodology | Key Reagents | Typical Conditions | Advantages | Challenges | Reference |
|---|---|---|---|---|---|
| Phosgene-Based | Amine, Phosgene (or Triphosgene), Alcohol | Often requires base, inert atmosphere | Well-established, high yielding | Extreme toxicity of phosgene, stoichiometric waste | researchgate.net |
| CO₂ Incorporation | Amine, CO₂, Alkyl Halide, Base (e.g., Cs₂CO₃, DBU) | Mild temperature and pressure | Uses renewable feedstock, avoids toxic reagents | Requires activation of CO₂, potential for side reactions | google.comnih.gov |
| Continuous Flow Synthesis | Amine, CO₂, Alkyl Halide, DBU | Flow reactor, short residence time (e.g., 50 min) | Rapid, safe handling of gases, easy scale-up | Requires specialized equipment, optimization of flow parameters | nih.gov |
| Enzymatic Synthesis | Amine, Carbonate (e.g., Dimethyl Carbonate), Esterase | Aqueous media, ambient temperature | High selectivity, green solvent (water), mild conditions | Limited substrate scope, enzyme stability and cost | nih.gov |
| Transcarbamoylation | Alcohol, Donor Carbamate (e.g., Phenyl Carbamate), Catalyst (e.g., Tin compounds) | Moderate heat (e.g., 90°C) | Avoids isocyanates, broad functional group tolerance | Requires pre-synthesized carbamate donor, potential metal contamination | organic-chemistry.org |
Future research will likely focus on refining catalyst systems for CO₂ utilization and expanding the scope of biocatalytic methods to make carbamate synthesis more sustainable and economically viable. nih.govnih.gov
Synergistic Research Opportunities at the Interface of Organic Chemistry and Computational Science
The integration of computational chemistry with experimental organic chemistry provides powerful tools for understanding and predicting chemical phenomena. acs.orgresearchgate.net This synergy is particularly valuable in the study of carbamates, from elucidating reaction mechanisms to designing novel molecules with desired properties.
Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways for carbamate synthesis. nih.gov This allows researchers to understand the roles of catalysts, identify key intermediates, and optimize reaction conditions for higher yields and selectivity, complementing experimental findings. nih.gov
Property Prediction: Computational models can predict the physicochemical properties of new carbamate derivatives, such as their conformational preferences, electronic structure, and reactivity. This is crucial in the rational design of molecules for specific applications, such as polymers with targeted mechanical strengths or research probes with specific binding affinities. researchgate.net
Virtual Screening: In the context of designing new materials or biochemical probes, computational screening of virtual libraries of carbamate compounds can rapidly identify promising candidates for experimental synthesis and testing, significantly accelerating the discovery process.
| Synergistic Approach | Computational Tool/Method | Application in Carbamate Research | Insight Gained | Reference |
|---|---|---|---|---|
| Reaction Mechanism Studies | Density Functional Theory (DFT) | Modeling the energetic landscape of Pd-catalyzed carbamate synthesis. | Identification of key intermediates and feasible reaction pathways. | nih.gov |
| Molecular Design | Molecular Dynamics (MD), Quantum Mechanics (QM) | Designing Covalent Organic Frameworks (COFs) for membrane applications. | Predicting solvent-framework interactions and pore accessibility. | acs.org |
| Structure-Property Relationships | QM Calculations | Understanding the restricted rotation around the carbamate C-N bond. | Correlation of electronic structure with conformational stability (syn/anti isomers). | nih.gov |
| Educational Integration | Web-based interfaces (e.g., WebMO) | Supporting undergraduate organic chemistry learning with computational exercises. | Deeper understanding of molecular structure, isomerism, and reactivity. | researchgate.net |
The future of carbamate research will increasingly rely on this integrated approach, where computational predictions guide experimental efforts, leading to a more efficient and insightful development of new molecules and materials. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl N-methyl-N-[2-(methylamino)ethyl]carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of carbamate derivatives typically involves reacting amines with carbonyl compounds (e.g., chloroformates) under controlled conditions. For this compound, a stepwise approach is recommended:
Amine Activation : Use a base (e.g., triethylamine) to deprotonate the secondary amine (N-methyl-N-[2-(methylamino)ethyl]amine) in anhydrous solvent (e.g., THF).
Carbamate Formation : Introduce methyl chloroformate at 0–5°C to minimize side reactions (e.g., over-alkylation).
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry and temperature to optimize yield (reported yields for analogous carbamates range from 60–85%) .
Q. How can spectroscopic techniques (e.g., FT-IR, NMR) validate the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Confirm the presence of carbamate C=O stretch (~1700–1750 cm⁻¹) and N-H/N-methyl vibrations (3300–3400 cm⁻¹ and 2800–2900 cm⁻¹, respectively). Compare with reference spectra from structurally similar carbamates .
- NMR :
- ¹H NMR : Identify N-methyl groups as singlets (~2.8–3.2 ppm) and methylene protons adjacent to the carbamate group (~3.5–4.0 ppm).
- ¹³C NMR : Carbamate carbonyl carbon appears at ~155–160 ppm .
- Data Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are effective in predicting the reactivity and biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target enzymes (e.g., acetylcholinesterase). Prioritize binding poses with the lowest ΔG values and validate via MD simulations .
- Case Study : For analogous carbamates, docking studies revealed hydrogen bonding between the carbamate oxygen and catalytic serine residues in cholinesterases, guiding inhibitor design .
Q. How can researchers resolve contradictory data between experimental and computational results for carbamate stability under physiological conditions?
- Methodological Answer :
Experimental Validation : Perform accelerated stability studies (pH 7.4 buffer, 37°C) with LC-MS monitoring to track degradation products (e.g., methylamine or CO₂ release).
Computational Refinement : Adjust solvation models (e.g., COSMO-RS) in DFT calculations to better mimic aqueous environments. Reconcile discrepancies using iterative feedback loops between simulations and lab data .
- Example : Ethyl N-(methylcarbamoyl)ethanimidate showed 80% experimental stability at 24 hours vs. 92% predicted computationally; refinements identified overlooked solvent interactions .
Q. What advanced separation techniques (e.g., membrane technologies) are suitable for purifying this compound from complex reaction mixtures?
- Methodological Answer :
- Nanofiltration Membranes : Use polyamide membranes with MWCO ~300–500 Da to retain the carbamate (MW ~190–220 g/mol) while allowing smaller impurities (e.g., salts) to permeate.
- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-resolution separation. Optimize gradient elution based on LogP values (predicted ~1.5–2.0 for this carbamate) .
- Challenges : Membrane fouling by amine byproducts necessitates pre-treatment with activated carbon .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity data for carbamates across studies?
- Methodological Answer :
Meta-Analysis : Compile IC₅₀/EC₅₀ values from peer-reviewed studies (e.g., acetylcholinesterase inhibition assays) and assess variability sources (e.g., assay pH, enzyme source).
Standardization : Adopt OECD guidelines for in vitro assays. For example, use human recombinant enzymes instead of animal-derived variants to reduce interspecies variability .
Statistical Tools : Apply ANOVA or machine learning (e.g., random forests) to identify confounding variables (e.g., solvent polarity) .
- Case Example : Discrepancies in Ethiofencarb toxicity data were traced to differences in solvent (DMSO vs. ethanol) affecting membrane permeability .
Theoretical and Experimental Integration
Q. What hybrid methodologies integrate computational reaction path searches (e.g., quantum mechanics) with experimental validation for carbamate synthesis optimization?
- Methodological Answer :
- Reaction Path Search : Use Gaussian 16 or ORCA to model transition states and intermediates. Prioritize pathways with the lowest activation energies.
- Microreactor Experiments : Validate computational predictions via flow chemistry (residence time <5 minutes) to rapidly screen conditions (e.g., temperature, catalyst loading) .
- Case Study : ICReDD’s feedback loop reduced ethyl carbamate synthesis optimization from 6 months to 3 weeks by integrating DFT-guided path searches with high-throughput experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
